N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide
CAS No.:
Cat. No.: VC14542987
Molecular Formula: C21H19N3O3
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O3 |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C21H19N3O3/c1-15-8-10-16(11-9-15)26-14-12-24-18-6-3-2-5-17(18)22-21(24)23-20(25)19-7-4-13-27-19/h2-11,13H,12,14H2,1H3,(H,22,23,25) |
| Standard InChI Key | QPJHWTOCZTWCQT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CO4 |
Introduction
Basic Information
Structural Representation
The compound consists of a benzimidazole core linked to a furan carboxamide group via an ethyl chain substituted with a 4-methylphenoxy group. Its structure is characterized by:
-
A planar benzimidazole ring system.
-
A furan ring contributing to aromaticity.
-
A methyl-substituted phenoxy group enhancing hydrophobic interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O3 |
| Molecular Weight | 361.4 g/mol |
| SMILES Notation | CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CO4 |
Synthesis
The compound is typically synthesized through multi-step organic reactions involving:
-
Formation of the benzimidazole core.
-
Introduction of the ethyl chain with a phenoxy group.
-
Coupling with furan carboxylic acid derivatives to form the final amide linkage.
Characterization Techniques
The compound's identity and purity are confirmed using:
-
NMR Spectroscopy: For structural elucidation.
-
Mass Spectrometry (MS): For molecular weight confirmation.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Antimicrobial Potential
Benzimidazole derivatives, including compounds structurally similar to N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide, have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens . The presence of the benzimidazole moiety enhances binding to microbial enzymes such as dihydrofolate reductase (DHFR), which is critical for purine synthesis in pathogens.
Observed Antimicrobial Activity
| Strain Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | ~1.27–2.65 µM . |
| Fungal species | Comparable MIC values observed . |
Anticancer Potential
Benzimidazole-based compounds are widely studied for their anticancer properties due to their ability to intercalate DNA and inhibit enzymes involved in cell proliferation . While specific data on this compound's anticancer activity is limited, similar derivatives have shown promising results against colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF7) cell lines.
Key Findings from Similar Compounds:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HCT116 (Colorectal) | ~4.53–5.85 µM | Benzimidazole derivatives . |
| MCF7 (Breast Cancer) | ~6–8 µM | Related benzimidazoles . |
Antimicrobial Mechanism
The compound likely acts by:
-
Binding to microbial DHFR, disrupting nucleotide synthesis.
-
Interfering with cell wall synthesis or membrane integrity due to its hydrophobic phenoxy group .
Anticancer Mechanism
Potential mechanisms include:
-
Inhibition of topoisomerase enzymes, preventing DNA replication.
-
Induction of apoptosis via mitochondrial pathways.
Comparative Analysis with Similar Compounds
To contextualize the significance of N-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]furan-2-carboxamide, a comparison with related benzimidazole derivatives is provided:
| Compound | Activity | Key Structural Feature |
|---|---|---|
| Benzimidazole-furan carboxamides | Antimicrobial, anticancer | Furan carboxamide linkage |
| Benzimidazole-thiazole derivatives | Antimicrobial, apoptosis-inducing | Thiazole substitution |
| Benzimidazole-sulfonamides | Broad-spectrum antimicrobial | Sulfonamide group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume